A Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently display enhanced metabolic stability, improved binding affinity to target proteins, and increased lipophilicity—all highly desirable traits for therapeutic agents.[1] The unique electronic properties of fluorine and the trifluoromethyl (-CF3) group can profoundly influence a molecule's pKa, conformation, and membrane permeability, making them invaluable tools for medicinal chemists.[2][3] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element.[4]
This guide provides a comprehensive technical overview of a specific fluorinated building block, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile . While this specific compound appears to be a novel or non-commercial entity, this paper will focus on its closely related and commercially available analog, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile , and propose a robust synthetic pathway to the target molecule from a known precursor. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this important class of chemical intermediates.
Part 1: Chemical Identity and Physicochemical Properties
The primary analog of interest is 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile . Its identification and key properties are summarized below.
Table 1: Core Chemical Identifiers and Properties of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source(s) |
| Chemical Name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | [5] |
| Synonym(s) | 3-Trifluoromethyl-4-fluorobenzyl cyanide | [5] |
| CAS Number | 220239-65-6 | [5][6] |
| Molecular Formula | C₉H₅F₄N | [5] |
| Molecular Weight | 203.14 g/mol | [5] |
| Boiling Point | 93°C at 10 mmHg | [5][6] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [5][6] |
| Storage Conditions | Room Temperature, Sealed in dry conditions | [5][6] |
These properties are characteristic of a stable, yet reactive, organic nitrile, making it a versatile intermediate for further chemical elaboration.
Part 2: Synthesis and Manufacturing Pathways
Proposed Synthetic Workflow: From Aniline to Phenylacetonitrile
The conversion involves three key stages:
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Diazotization: The primary amine of the aniline is converted into a diazonium salt using nitrous acid.
-
Sandmeyer Cyanation: The diazonium salt is displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
-
Work-up and Purification: The crude product is isolated and purified to yield the final phenylacetonitrile.
Diagram 1: Proposed Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Caption: A workflow for the synthesis of the target phenylacetonitrile.
Detailed Experimental Protocol (Prophetic)
Rationale: This protocol is based on well-established Sandmeyer reaction conditions, optimized for fluorinated aromatic compounds. The use of sulfuric acid ensures complete diazotization, while controlled low temperatures prevent premature decomposition of the unstable diazonium salt.[7] Copper(I) cyanide is a critical catalyst for the efficient displacement of the diazonium group.
Step 1: Diazotization of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline
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To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The mixture should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Heat the solution to 60-70 °C.
-
Add the cold diazonium salt solution from Step 1 dropwise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the reaction mixture at 70 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via vacuum distillation or column chromatography on silica gel to afford the pure 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile.
Self-Validation: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Part 3: Applications in Drug Discovery and Development
Phenylacetonitrile derivatives, particularly those bearing trifluoromethyl and fluoro groups, are highly valued building blocks in medicinal chemistry. Their utility stems from the ability to serve as precursors to a wide range of more complex molecular architectures.
Diagram 2: Role as a Key Pharmaceutical Intermediate
Caption: The utility of the title compound as a versatile chemical intermediate.
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Synthesis of Phenylacetic Acid Derivatives: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid. These acids are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
Formation of Phenethylamine Scaffolds: Reduction of the nitrile group provides access to phenethylamines. The phenethylamine core is a privileged scaffold found in a vast number of neurologically active drugs and natural products.
-
Construction of Heterocycles: The nitrile and the adjacent methylene group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are fundamental components of many approved drugs.[8]
The specific substitution pattern—a fluorine atom para to the acetonitrile and ortho to a trifluoromethyl group—provides a unique electronic and steric environment. This can enhance binding to biological targets and improve pharmacokinetic properties such as metabolic stability by blocking potential sites of oxidation.[1][9]
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is not available, general precautions for related aromatic nitriles and fluorinated compounds should be strictly followed.
-
Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.
-
Irritation: Aromatic compounds are often skin and eye irritants.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
For the closely related compound 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) , the hazard classifications include Skin Irritant 2, Eye Irritant 2, and STOT SE 3 (may cause respiratory irritation). It is prudent to assume the target phenylacetonitrile carries similar or greater risks.
Conclusion
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile represents a potentially valuable, albeit currently non-commercial, building block for the synthesis of complex pharmaceutical agents. Its structure combines several features known to impart favorable properties in drug candidates. By leveraging its close analog, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6), and employing established synthetic methodologies like the Sandmeyer reaction, researchers can readily access this and related compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in advancing drug discovery programs.
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